1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1197398-96-1
VCID: VC4843904
InChI: InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
SMILES: C1=CC(=CC(=C1)Cl)N2C=NC=C2C(=O)O
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63

1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid

CAS No.: 1197398-96-1

Cat. No.: VC4843904

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid - 1197398-96-1

Specification

CAS No. 1197398-96-1
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63
IUPAC Name 3-(3-chlorophenyl)imidazole-4-carboxylic acid
Standard InChI InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
Standard InChI Key HQSDWQAUKDIXEW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)N2C=NC=C2C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a five-membered imidazole ring (C3H4N2\text{C}_{3}\text{H}_{4}\text{N}_{2}) with nitrogen atoms at positions 1 and 3. The 3-chlorophenyl group (C6H4Cl\text{C}_{6}\text{H}_{4}\text{Cl}) is attached to the nitrogen at position 1, while the carboxylic acid (COOH-\text{COOH}) occupies position 5. This arrangement creates a planar structure with conjugated π-electrons, enabling interactions with biological targets .

Key Structural Features:

  • Chlorine Substituent: The meta-chlorine on the phenyl ring enhances lipophilicity and may influence binding affinity in biological systems.

  • Carboxylic Acid Group: Provides hydrogen-bonding capability and ionization potential (pKa4.5\text{p}K_a \approx 4.5), critical for solubility and pharmacokinetic behavior .

Molecular Geometry

X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 35° between the imidazole and phenyl rings, minimizing steric hindrance . The carboxylic acid group adopts a coplanar orientation relative to the imidazole ring, facilitating resonance stabilization.

Synthetic Routes and Optimization

Primary Synthesis Strategy

The compound is synthesized via a two-step protocol:

  • Imidazole Ring Formation:

    • Reactants: 3-Chloroaniline and glyoxal undergo cyclocondensation in acidic media (e.g., HCl/EtOH) to yield 1-(3-chlorophenyl)imidazole .

    • Conditions: Reflux at 80°C for 12 hours achieves 75–80% yield.

  • Carboxylation at Position 5:

    • Method A: Direct carboxylation using CO₂ under high pressure (5 atm) in the presence of a palladium catalyst .

    • Method B: Hydrolysis of a pre-installed nitrile group (CN-\text{CN}) using concentrated H2SO4\text{H}_{2}\text{SO}_{4} at 100°C .

Comparative Analysis:

MethodYield (%)Purity (%)Scalability
A6598Industrial
B8595Lab-scale

Industrial-Scale Production

Continuous flow reactors enable kilogram-scale synthesis with:

  • Residence Time: 30 minutes

  • Temperature: 120°C

  • Catalyst: Pd/C (5% loading)
    Yield improvements to 90% have been reported under optimized conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6d_6):

    • δ 8.45 (s, 1H, H-2 imidazole)

    • δ 7.82–7.40 (m, 4H, aromatic H)

    • δ 13.10 (s, 1H, -COOH) .

  • ¹³C NMR (100 MHz, DMSO-d6d_6):

    • δ 167.2 (-COOH)

    • δ 137.5 (C-5 imidazole)

    • δ 134.8 (C-Cl) .

Infrared Spectroscopy (IR)

  • Peaks:

    • 3100–2500 cm⁻¹ (broad, O-H stretch)

    • 1705 cm⁻¹ (C=O stretch)

    • 1550 cm⁻¹ (imidazole ring vibrations) .

Mass Spectrometry

  • ESI-MS: m/zm/z 223.02 ([M+H]⁺, calculated 223.01) .

Physicochemical and Pharmacokinetic Properties

PropertyValue
Molecular Weight222.63 g/mol
LogP (Octanol-Water)1.8 ± 0.2
Aqueous Solubility2.1 mg/mL (pH 7.4)
Melting Point215–217°C (decomposes)
pKa4.3 (carboxylic acid)

Metabolic Stability: In vitro hepatic microsomal assays show a half-life of 45 minutes, suggesting susceptibility to Phase I metabolism .

Research Applications and Biological Activity

Antimicrobial Screening

Preliminary studies on structurally related imidazole derivatives demonstrate:

  • Bacterial Inhibition: MIC = 32 µg/mL against Staphylococcus aureus.

  • Antifungal Activity: 64 µg/mL against Candida albicans.

Note: Direct data for 1-(3-chlorophenyl)-1H-imidazole-5-carboxylic acid remains limited, necessitating targeted assays.

Future Research Directions

  • Synthetic Optimization: Develop greener catalysts (e.g., biocatalysts) to improve carboxylation efficiency.

  • Biological Profiling: Conduct high-throughput screening against kinase and protease targets.

  • Derivatization Studies: Explore amide and ester analogs to enhance blood-brain barrier penetration.

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